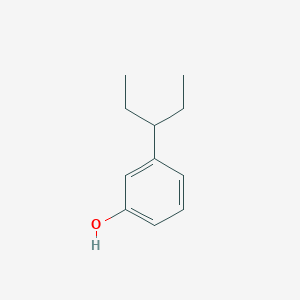

3-(1-Ethylpropyl)phenol

Description

Propriétés

IUPAC Name |

3-pentan-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVAMQQHKATWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Ethylpropyl)phenol

A Note to the Researcher: Experimental data for 3-(1-Ethylpropyl)phenol is not extensively available in public literature. This guide has been constructed to provide a robust theoretical framework, predictive analysis, and detailed experimental methodologies relevant to this compound. By leveraging data from structurally similar molecules and foundational chemical principles, this document serves as a comprehensive resource for scientists and drug development professionals investigating this and other related alkylphenols.

Introduction and Molecular Overview

3-(1-Ethylpropyl)phenol is an aromatic organic compound featuring a phenol moiety substituted at the meta-position with a 1-ethylpropyl group (also known as a sec-pentyl group). As a member of the alkylphenol family, its properties are dictated by the interplay between the hydrophilic hydroxyl group and the increasingly lipophilic alkyl substituent. Alkylphenols are significant in various industrial applications and are often studied for their biological activity and environmental impact.[1] Understanding the physicochemical properties of 3-(1-Ethylpropyl)phenol is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.

The structure consists of a benzene ring, a hydroxyl (-OH) group, and a five-carbon, branched alkyl chain. The meta-substitution pattern influences the electronic effects on the hydroxyl group and the overall steric profile of the molecule, which in turn affects properties like acidity, solubility, and boiling point.

Core Physicochemical Properties: A Comparative and Predictive Analysis

Due to the limited direct experimental data for 3-(1-Ethylpropyl)phenol, we will present a predictive analysis grounded in the known properties of its close structural analogs: 3-ethylphenol and o-sec-butylphenol. The 1-ethylpropyl group is larger and more sterically hindered than an ethyl group, and isomeric to a sec-butyl group, providing a strong basis for property estimation.

| Property | 3-Ethylphenol | o-sec-Butylphenol | 3-(1-Ethylpropyl)phenol (Predicted) | Rationale for Prediction |

| Molecular Formula | C₈H₁₀O | C₁₀H₁₄O | C₁₁H₁₆O | Addition of a C₃H₆ unit to 3-ethylphenol. |

| Molecular Weight | 122.17 g/mol [2] | 150.22 g/mol [3][4] | 164.24 g/mol | Calculated from the molecular formula. |

| Melting Point | -4.5 °C[2] | 14 °C[3][5] | -10 to 5 °C | Increased molecular weight and branching can disrupt crystal packing, potentially lowering the melting point relative to simpler analogs, but the increased size may raise it. The range reflects this uncertainty. |

| Boiling Point | 217 °C[2] | 224–237 °C[3][5] | ~240-250 °C | Boiling point generally increases with molecular weight due to stronger van der Waals forces. The larger alkyl group will significantly raise the boiling point. |

| Water Solubility | Slightly soluble | Insoluble (<1 mg/mL)[3] | Very low / Insoluble | The large, nonpolar 1-ethylpropyl group will dominate the molecule's character, drastically reducing its ability to hydrogen bond with water. |

| pKa (Acidity) | ~10.0 | Not available | ~10.1 - 10.3 | Alkyl groups are weakly electron-donating, which slightly destabilizes the phenoxide anion, making the phenol less acidic (higher pKa) than phenol itself (~10.0). The larger alkyl group will have a marginally stronger effect than an ethyl group.[6] |

| LogP (Octanol/Water) | 2.47 | 3.27[5] | ~3.5 - 4.0 | LogP is a measure of lipophilicity. The addition of the bulky, nonpolar 1-ethylpropyl group will substantially increase the compound's preference for the octanol phase over water. |

Experimental Protocols for Physicochemical Characterization

For any novel compound like 3-(1-Ethylpropyl)phenol, experimental determination of its properties is paramount. The following sections detail robust, self-validating protocols for characterizing its core physicochemical parameters.

Melting Point Determination

The melting point provides a quick, reliable indication of purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C). Impurities depress and broaden this range.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[7] Insert the assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side-arm junction.

-

Digital Apparatus (e.g., Mel-Temp): Insert the capillary tube into the designated slot in the heating block.

-

-

Heating and Observation:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts into liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a self-validating system, perform at least two measurements. Consistent results confirm the accuracy of the determination.

Boiling Point Determination

This protocol is essential for liquid compounds and provides insight into the volatility and magnitude of intermolecular forces.

Methodology: Microscale Capillary Method

This method is ideal for small sample quantities.

-

Sample Preparation: Add approximately 0.5 mL of the liquid 3-(1-Ethylpropyl)phenol to a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Place a standard melting point capillary tube into the liquid, open-end down.

-

Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a heating bath (mineral oil or a heating block).[8]

-

Heating and Observation:

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

When the boiling point is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[9]

-

Remove the heat source. The bubbling will slow and stop.

-

The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record this temperature as the boiling point.

-

-

Pressure Correction: Always record the atmospheric pressure at the time of measurement. If the pressure is not 760 mmHg, a correction may be necessary.

Solubility Profiling

A solubility profile is critical for drug development, informing formulation and predicting absorption. The "like dissolves like" principle is a useful starting point.[10] Given its structure, 3-(1-Ethylpropyl)phenol is expected to be soluble in nonpolar organic solvents and have very limited solubility in water.

Methodology: Qualitative Solubility Testing

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, 5% NaOH(aq), 5% HCl(aq), Ethanol, Diethyl Ether, Toluene).

-

Procedure:

-

To each tube, add a small, measured amount of 3-(1-Ethylpropyl)phenol (e.g., 20 mg of solid or 1 drop of liquid).

-

Add 1 mL of the solvent.

-

Agitate the mixture vigorously for 30-60 seconds.

-

Observe if the solute completely dissolves. If a liquid, note whether it is miscible or forms a separate layer.

-

-

Interpretation:

-

Water: Expected to be insoluble. Any slight solubility is due to the polar -OH group.

-

5% NaOH: Expected to be soluble. Phenols are acidic and will be deprotonated by a strong base to form the water-soluble sodium phenoxide salt. This is a key confirmatory test for the phenolic group.[11]

-

5% HCl: Expected to be insoluble. The compound has no basic functional groups to be protonated.

-

Ethanol, Diethyl Ether, Toluene: Expected to be soluble due to favorable nonpolar-nonpolar and dipole-dipole interactions.

-

Acidity (pKa) Determination

The pKa is a quantitative measure of the acidity of the phenolic proton. It is fundamental to predicting the ionization state of the molecule at a given pH, which impacts receptor binding, membrane transport, and solubility.

Methodology: UV-Vis Spectrophotometric Titration

This method leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra.

-

Stock Solution Preparation: Prepare a stock solution of 3-(1-Ethylpropyl)phenol in a suitable solvent (e.g., methanol or a water/methanol mixture).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8.5 to 11.5).

-

Measurement:

-

For each buffer, create a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer.

-

Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

-

Identify an analytical wavelength where the difference in absorbance between the phenol and phenoxide forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation. This provides a self-validating system where the goodness-of-fit (R²) confirms the reliability of the calculated pKa.

-

Spectroscopic Characterization

Spectroscopy provides unambiguous structural confirmation and is an essential component of any chemical analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-(1-Ethylpropyl)phenol, the key characteristic absorptions are:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[12][13]

-

C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[13]

-

sp² C-H Stretch: Absorptions just above 3000 cm⁻¹.

-

sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ from the alkyl group.

-

Aromatic C-H Bending (Out-of-Plane): Bands in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern (meta).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectrum (Predicted):

-

-OH Proton: A singlet, typically broad, appearing between 4-7 ppm. Its chemical shift can be concentration-dependent.[14]

-

Aromatic Protons: Four protons on the benzene ring, appearing between 6.5-7.5 ppm. They will exhibit complex splitting patterns (multiplets) due to coupling with each other, consistent with a 1,3-disubstituted ring.[14]

-

Alkyl Protons (1-ethylpropyl group):

-

A methine (-CH) proton adjacent to the ring, likely a pentet or multiplet.

-

Two methylene (-CH₂) protons from the ethyl group, which will be diastereotopic and may show complex splitting.

-

Two methyl (-CH₃) groups, which will likely appear as distinct triplets or doublets.

-

-

-

¹³C NMR Spectrum (Predicted):

-

Aromatic Carbons: Six distinct signals in the 110-160 ppm range. The carbon attached to the -OH group (C-OH) will be the most downfield (~155 ppm).

-

Alkyl Carbons: Four distinct signals in the upfield region (10-50 ppm) corresponding to the carbons of the 1-ethylpropyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural elucidation.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight (164.24).

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable fragmentation for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring (benzylic position). For 3-(1-Ethylpropyl)phenol, this would result in the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅), leading to prominent fragment ions.

-

Loss of Alkene: Rearrangement followed by the loss of an alkene molecule (e.g., propene or ethene) is also a common pathway for alkylbenzenes.

-

The analysis of alkylphenols is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), sometimes after derivatization to improve sensitivity.[1][15][16]

Potential Synthetic Approach

Synthesizing 3-(1-Ethylpropyl)phenol can likely be achieved through established methods for creating alkylphenols, such as the Friedel-Crafts alkylation of phenol. However, this reaction often yields a mixture of ortho and para isomers. A more regioselective synthesis would be required.

A plausible route could adapt the synthesis of 3-ethylphenol, which involves the sulfonation of the corresponding alkylbenzene followed by alkaline fusion.[2]

-

Synthesis of 1-phenylpentan-3-one: Friedel-Crafts acylation of benzene with pentanoyl chloride, followed by appropriate workup.

-

Reduction to (1-Ethylpropyl)benzene: Reduction of the ketone to the corresponding alkane (e.g., via Clemmensen or Wolff-Kishner reduction).

-

Sulfonation and Isomerization: Vigorous sulfonation of (1-Ethylpropyl)benzene. At high temperatures, the initially formed para-sulfonic acid can isomerize to the thermodynamically more stable meta-sulfonic acid.[2]

-

Alkaline Fusion: The meta-sulfonic acid is fused with a molten alkali base (e.g., NaOH/KOH) at high temperature (~350°C) to replace the sulfonic acid group with a hydroxyl group.

-

Acidification: Acidification of the resulting phenoxide salt yields the final product, 3-(1-Ethylpropyl)phenol.

This multi-step process offers regiochemical control that direct alkylation often lacks, making it a more reliable, albeit lengthy, approach for obtaining the desired meta-isomer.

Conclusion

While direct experimental data for 3-(1-Ethylpropyl)phenol remains sparse, a comprehensive understanding of its physicochemical properties can be effectively constructed through predictive modeling based on established chemical principles and data from close structural analogs. Its increased lipophilicity and slightly decreased acidity compared to smaller phenols are key features driven by the 1-ethylpropyl substituent. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to empirically determine these properties, enabling further investigation into the applications and biological relevance of this compound in drug discovery and materials science.

References

- Grokipedia. o-sec-Butylphenol. Grokipedia. Accessed January 20, 2026.

- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - o-sec-Butylphenol. CDC. Accessed January 20, 2026.

- Schmitz-Afonso, I., Loyo-Rosales, J. E., Aviles, M. D. L. P., Rattner, B. A., & Rice, C. P. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Accessed January 20, 2026. Available at: [Link].

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Accessed January 20, 2026. Available at: [Link].

-

Doc Brown's Chemistry. infrared spectrum of phenol. Accessed January 20, 2026. Available at: [Link].

- Tawa, G. J., & Cramer, C. J. (2000). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of computer-aided molecular design, 14(3), 275–286.

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Accessed January 20, 2026. Available at: [Link].

-

National Center for Biotechnology Information. (R)-3-(sec-Butyl)phenol. PubChem. Accessed January 20, 2026. Available at: [Link].

- Aparicio, I., Rodríguez, E., De Alencastro, L. F., & Giráldez, I. (2018). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. Journal of Environmental Science and Health, Part B, 53(12), 821–829.

- Morimoto, T., & Asano, M. (1993). Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy. Energy & Fuels, 7(4), 553–555.

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. McGill University. Accessed January 20, 2026. Available at: [Link].

- Lucarini, M., Pedulli, G. F., & Valgimigli, L. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(9), 2842–2847.

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Accessed January 20, 2026. Available at: [Link].

- Nguyen, T. L., Le, T. N., Pham, B. T., & Nguyen, M. T. (2019). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Science and Technology Development Journal, 22(3), 296-303.

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Accessed January 20, 2026. Available at: [Link].

- Gatidou, G., Thomaidis, N. S., Stasinakis, A. S., & Lekkas, T. D. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Analytical and bioanalytical chemistry, 407(26), 8047–8056.

- University of Massachusetts Boston. Experiment 1 - Melting Points. Accessed January 20, 2026.

- Google Patents. Preparation Of 3 [(1 R,2 R) 3 (Dimethylamino) 1 Ethyl 2 Methylpropyl]Phenol. Accessed January 20, 2026.

- Scribd. Procedure For Determining Solubility of Organic Compounds. Accessed January 20, 2026.

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Accessed January 20, 2026. Available at: [Link].

-

Chemistry Steps. Reactions of Phenols. Accessed January 20, 2026. Available at: [Link].

- ResearchGate. (PDF) Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Accessed January 20, 2026.

-

Shimadzu. LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Accessed January 20, 2026. Available at: [Link].

- SlideShare. (2021, July 16). Experimental No. (2) Boiling Point. Accessed January 20, 2026.

- National Institute of Standards and Technology. Phenol. NIST Chemistry WebBook. Accessed January 20, 2026.

-

INCHEM. ICSC 1472 - o-sec-BUTYLPHENOL. Accessed January 20, 2026. Available at: [Link].

- SlideShare. (2021, September 19). experiment (1) determination of melting points. Accessed January 20, 2026.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. McGill University. Accessed January 20, 2026.

- Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Accessed January 20, 2026.

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

- University of Calgary.

- Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Accessed January 20, 2026.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Accessed January 20, 2026.

- BYJU'S. Determination Of Melting Point Of An Organic Compound. Accessed January 20, 2026.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Accessed January 20, 2026.

- Gonzalez-Perez, J. C., Gonzalez-Lafont, A., Lluch, J. M., & Marquet, J. (2001). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics, 33(1), 25–34.

- National Institute of Standards and Technology. Phenol, 3-ethyl-. NIST Chemistry WebBook. Accessed January 20, 2026.

- University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 20, 2026.

- Bergström, C. A. (2007). Development of Methods for the Determination of pKa Values.

- Sanghvi, R., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(8), 2844–2849.

-

Wikipedia. 3-Ethylphenol. Accessed January 20, 2026. Available at: [Link].

- University of Wisconsin-Madison. Spectroscopy Tutorial: Phenols and Enols. Accessed January 20, 2026.

- Matis, M., & Lesko, J. (2012). A Study of the Behavior of Alkyl Side Chains Phenols and Arenes in Polar and Nonpolar GC Stationary Phases. American Journal of Analytical Chemistry, 3(12), 879-883.

- PrepChem.com. Synthesis of m-ethylphenol. Accessed January 20, 2026.

- ResearchGate. Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. Accessed January 20, 2026.

Sources

- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 2. 3-Ethylphenol - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - o-sec-Butylphenol [cdc.gov]

- 5. ICSC 1472 - o-sec-BUTYLPHENOL [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jove.com [jove.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Ethylpropyl)phenol

An Introduction to a Unique Phenolic Compound for Advanced Research

This guide provides a comprehensive overview of 3-(1-Ethylpropyl)phenol, a substituted phenolic compound with potential applications in various fields of chemical research and development. While specific data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of related phenolic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the characteristics and potential of this molecule.

Core Identifiers and Chemical Profile

3-(1-Ethylpropyl)phenol is a derivative of phenol with an ethylpropyl substituent at the meta-position of the benzene ring. Its core identifiers are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 97218-43-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Canonical SMILES | CCC(C1=CC=CC(O)=C1)CC | |

| InChI | InChI=1S/C11H16O/c1-3-8(4-2)9-5-6-10(12)7-9/h5-8,12H,3-4H2,1-2H3 |

Chemical Structure:

Caption: 2D structure of 3-(1-Ethylpropyl)phenol.

Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted phenols exist, a specific method for the preparation of 3-(1-Ethylpropyl)phenol has been described in the literature involving the selective carbanionic ethylation of methylphenols.[2] This approach highlights a sophisticated method for the controlled alkylation of phenolic compounds.

Plausible Synthetic Pathway:

The synthesis of 3-(1-Ethylpropyl)phenol can be envisioned through the reaction of a metallated phenol with ethylene.[2] This process involves the deprotonation of a less sterically hindered position on the aromatic ring, followed by the nucleophilic attack of the resulting carbanion on ethylene molecules.

Caption: Generalized synthetic pathway for 3-(1-Ethylpropyl)phenol.

Experimental Protocol Considerations:

A detailed, step-by-step protocol for this specific synthesis is not publicly available. However, based on the described methodology, a general procedure would involve:

-

Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organometallic intermediates.

-

Solvent Selection: A non-protic, anhydrous solvent such as methylcyclohexane is a suitable reaction medium.[2]

-

Deprotonation: The starting phenol is treated with a strong base, such as a mixture of n-butyllithium and a mixed alkoxide, to generate the carbanion.[2]

-

Ethylene Addition: A controlled stream of ethylene gas is introduced into the reaction mixture. The carbanion undergoes nucleophilic addition to ethylene.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water or dilute acid), and the product is extracted and purified, typically by distillation or chromatography.

Causality in Experimental Design: The choice of a highly basic reagent is critical for the efficient deprotonation of the aromatic ring. The use of a mixed alkoxide can enhance the reactivity of the organolithium reagent.[2] The reaction temperature and the rate of ethylene addition are key parameters to control the extent of alkylation and minimize side reactions.

Potential Applications in Research and Drug Development

While specific applications for 3-(1-Ethylpropyl)phenol are not extensively documented, its structural features suggest several areas of potential interest for researchers. The phenolic hydroxyl group is a common pharmacophore in many bioactive molecules, and the lipophilic 1-ethylpropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]

-

Antimicrobial and Antifungal Agents: Phenolic compounds are known for their antimicrobial properties.[4] The alkyl substituent in 3-(1-Ethylpropyl)phenol may enhance its ability to disrupt microbial cell membranes.

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant applications.

-

Intermediate in Organic Synthesis: This compound can serve as a building block for more complex molecules. The hydroxyl group can be further functionalized, and the aromatic ring can undergo various electrophilic substitution reactions.

-

Ligand Development: Bulky phenolic compounds are used as ligands in coordination chemistry and catalysis.[2] The sterically demanding 1-ethylpropyl group could be advantageous in the design of specific catalysts.

Physicochemical and Spectroscopic Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid | Based on similar alkylphenols like 3-ethylphenol. |

| Boiling Point | > 220 °C | Expected to be higher than 3-ethylphenol (218 °C) due to increased molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The lipophilic alkyl group will decrease water solubility compared to phenol. |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), hydroxyl proton (variable), aliphatic protons (δ 0.5-3.0 ppm) | Characteristic shifts for phenolic and alkyl protons.[5][6] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), aliphatic carbons (δ 10-40 ppm) | Typical chemical shifts for substituted phenols. |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1200 cm⁻¹), aromatic C-H and C=C stretches | Key vibrational modes for a phenolic compound.[7][8] |

| Mass Spectrometry | Molecular ion peak (m/z 164), fragmentation pattern showing loss of alkyl groups | Consistent with the molecular weight and expected fragmentation of an alkylphenol.[9] |

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(1-Ethylpropyl)phenol is not publicly available. However, as a substituted phenol, it should be handled with extreme care, assuming it possesses similar hazards to other phenols.

General Hazards of Phenols:

-

Toxicity: Phenols are generally toxic and can be absorbed through the skin.[10]

-

Corrosivity: Phenols can cause severe skin burns and eye damage.[11]

-

Irritation: They can be irritating to the respiratory system.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

3-(1-Ethylpropyl)phenol represents an interesting, yet underexplored, chemical entity. Its synthesis via selective carbanionic alkylation opens avenues for the creation of other novel substituted phenols. While specific data on its biological activity and physical properties are scarce, its structural similarity to other bioactive phenols suggests it could be a valuable compound for further investigation in medicinal chemistry, materials science, and catalysis. Researchers are encouraged to exercise caution and draw upon the established knowledge of phenolic chemistry when working with this compound.

References

- Baader, S., Podsiadly, P. E., Cole-Hamilton, D. J., & Goossen, L. J. (2014). Green Chem., 16, 4885-4890.

- Phenol and its medical uses. (2020). IJCRT.org.

- 2-[2-(3-Methoxyphenyl)

- Phenol-An effective antibacterial Agent. (n.d.). Semantic Scholar.

- A scalable and green one-minute synthesis of substituted phenols. (n.d.). PMC - NIH.

- Antibacterial Activity and Applications of Eugenol-Based Polymeric M

- SAFETY D

- SAFETY D

- Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. (n.d.).

- Showing Compound 3-ethylphenol (FDB029696). (2011). FooDB.

- SAFETY DATA SHEET Phenol Solution. (n.d.). INEOS Group.

- 3-(1-Ethylpropyl)phenol synthesis. (n.d.). ChemicalBook.

- Selective catalytic carbanionic ethylation of methylphenols: influence of catalyst and substitution pattern. (2006). Tetrahedron Letters, 47(13), 2093-2097.

- 4-tert-Octylphenol. (n.d.). BLD Pharm.

- Phenol, 3-(1-methylethyl)-. (n.d.). NIST WebBook.

- 3-Ethylphenol(620-17-7) 1H NMR. (n.d.). ChemicalBook.

- Phenol, 3-ethyl-. (n.d.). NIST WebBook.

- Phenol synthesis by substitution or oxid

- rel-4,4'-((3R,4S)-Hexane-3,4-diyl)diphenol. (n.d.). BLD Pharm.

- 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- Phenol - Safety D

- 3-Phenyl-1-propanol - SpectraBase. (n.d.). SpectraBase.

- 3-Ethylphenol. (n.d.). PubChem.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC.

- Synthetic studies toward ecteinascidin 743. (n.d.). PubMed.

- 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- SAFETY D

- 3-Ethylphenol: Comprehensive Overview and Applic

- Phenol - Hazardous Substance Fact Sheet. (n.d.). NJ.gov.

- Phenol, 3-ethyl-. (n.d.). NIST WebBook.

- infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry.

- Synthesis of Phenols. (2023). Chemistry LibreTexts.

- SAFETY D

- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). PubMed.

- 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol). (n.d.). BLDpharm.

- mass spectrum of phenol. (n.d.). Doc Brown's Chemistry.

- 4-ethoxyaniline. (2025). ChemSynthesis.

- Phenol. (n.d.). Princeton EHS.

- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository.

- 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry.

- IR Absorption Table. (n.d.). University of Colorado Boulder.

- Epinephrine. (n.d.). PubChem - NIH.

- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue Chemistry.

- 3-Phenylpropanol. (n.d.). NIST WebBook.

Sources

- 1. 3-(1-Ethylpropyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-Ethylphenol(620-17-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nj.gov [nj.gov]

- 11. ineos.com [ineos.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Synthesis of 3-(1-Ethylpropyl)phenol via Friedel-Crafts Alkylation

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-(1-ethylpropyl)phenol, a valuable chemical intermediate, through the acid-catalyzed alkylation of phenol with C5 olefins. The document delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and addresses the critical challenges of regioselectivity and process optimization. This guide is intended for researchers, chemists, and drug development professionals engaged in fine chemical synthesis and process development.

Introduction and Strategic Overview

3-(1-Ethylpropyl)phenol, also known as 3-sec-amylphenol, is an important structural motif in the synthesis of various high-value compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis is primarily achieved through the Friedel-Crafts alkylation of phenol, a classic yet nuanced electrophilic aromatic substitution reaction.[1] The core transformation involves the reaction of phenol with a C5 olefin, typically a pentene isomer, in the presence of an acid catalyst to introduce the 1-ethylpropyl (sec-amyl) group onto the aromatic ring.

The primary challenge in this synthesis is controlling the regioselectivity. The hydroxyl group of phenol is a strong ortho-, para-directing group, making the direct, high-yield synthesis of the meta-substituted product non-trivial. This guide will elucidate strategies to overcome this inherent electronic preference, focusing on catalyst selection and reaction engineering to favor the thermodynamically stable meta-isomer.

Mechanistic Underpinnings: The Friedel-Crafts Alkylation of Phenol

The alkylation of phenol with an olefin is an electrophilic aromatic substitution that proceeds via a carbocation intermediate.[2] The reaction can be dissected into several key steps, each influencing the final product distribution.

2.1. Generation of the Electrophile The reaction is initiated by the protonation of the olefin (e.g., 2-pentene) by an acid catalyst (Brønsted or Lewis acid) to generate a secondary carbocation, the 1-ethylpropyl cation. This is the key electrophilic species that attacks the electron-rich phenol ring.[3]

2.2. Electrophilic Attack and Isomer Formation The phenol ring, activated by the electron-donating hydroxyl group, acts as a nucleophile. The attack can occur at three positions:

-

O-Alkylation: The electrophile attacks the oxygen atom of the hydroxyl group, forming a phenyl sec-amyl ether. This is often the kinetically favored product, especially at lower temperatures.[4][5]

-

C-Alkylation (ortho/para): The electrophile attacks the electron-rich ortho and para positions of the ring, leading to the formation of 2-(1-ethylpropyl)phenol and 4-(1-ethylpropyl)phenol. This is the electronically favored pathway for C-alkylation.

-

C-Alkylation (meta): Direct attack at the meta position is electronically disfavored and occurs at a much slower rate under kinetic control.

2.3. The Challenge of Meta-Selectivity Achieving high meta-selectivity requires conditions that favor thermodynamic equilibrium. The 3-alkylphenol isomer is often the most thermodynamically stable due to reduced steric hindrance compared to the ortho-isomer and different electronic factors compared to the para-isomer. High temperatures can facilitate isomerization of the initially formed ortho- and para-products to the more stable meta-product.[6][7] Furthermore, shape-selective catalysts like certain zeolites can sterically hinder the formation of bulkier ortho- and para-isomers, indirectly promoting the meta-product.

Catalyst Systems for Phenol Alkylation

The choice of catalyst is paramount in directing the reaction's outcome, influencing conversion, selectivity, and process viability. A wide range of acid catalysts have been employed for this transformation.[2]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, readily available. | Corrosive, difficult to separate, produce stoichiometric waste.[1] |

| Homogeneous Brønsted Acids | H₂SO₄, HF | Strong proton donors, effective for carbocation formation. | Highly corrosive, environmental and safety concerns, difficult to recycle.[8] |

| Heterogeneous Solid Acids | Zeolites (H-ZSM-5), Acidic Clays, Ion-Exchange Resins (Amberlyst-15) | Easily separated, reusable, reduced corrosion, potential for shape selectivity.[5][6][9] | Lower activity than homogeneous catalysts, potential for deactivation. |

Field-Proven Insight: For industrial applications and green chemistry initiatives, heterogeneous catalysts like zeolites are increasingly preferred. Their defined pore structures can offer shape selectivity, sterically hindering the formation of the bulkier ortho- and para-isomers and thus enhancing the yield of the desired meta-product. Furthermore, their solid nature simplifies catalyst recovery and product purification, reducing waste streams.[9]

Detailed Experimental Protocol: A Heterogeneous Approach

This protocol describes a laboratory-scale synthesis using a solid acid catalyst, which represents a more modern and environmentally benign approach.

4.1. Materials and Equipment

-

Reactants: Phenol (≥99%), 2-Pentene (mixture of cis/trans, ≥99%)

-

Catalyst: H-ZSM-5 Zeolite (pre-dried at 400°C for 4 hours)

-

Solvent: Toluene (anhydrous, for work-up)

-

Apparatus: A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Heating mantle and nitrogen inlet.

4.2. Step-by-Step Methodology

-

Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen.

-

Charging Reactants: Charge the flask with phenol (e.g., 94 g, 1.0 mol) and the dried H-ZSM-5 catalyst (e.g., 10 wt% of phenol). A molar excess of phenol is used to minimize polyalkylation.[10]

-

Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 180-250°C). High temperatures are crucial for promoting isomerization to the meta-product.

-

Olefin Addition: Once the temperature is stable, add 2-pentene (e.g., 35 g, 0.5 mol) dropwise from the dropping funnel over a period of 2-3 hours. Maintain vigorous stirring to ensure good mixing of the liquid and solid catalyst.[8]

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the distribution of isomers.

-

Work-up: After the desired conversion is reached (e.g., 6-8 hours), cool the reaction mixture to room temperature.

-

Catalyst Removal: Filter the reaction mixture to remove the solid zeolite catalyst. The catalyst can be washed with toluene, dried, and calcined for potential reuse.

-

Purification:

-

Transfer the filtrate to a distillation apparatus.

-

Distill off the unreacted phenol under reduced pressure.

-

Carefully perform fractional distillation of the residue to separate the isomeric mixture of (1-ethylpropyl)phenols. Due to very similar boiling points, this separation is challenging and may require a high-efficiency distillation column.

-

Data Presentation and Product Characterization

5.1. Typical Reaction Outcome The product mixture will typically contain unreacted phenol, the desired 3-(1-ethylpropyl)phenol, and its ortho- and para-isomers, along with minor amounts of di-alkylated products and phenyl sec-amyl ether.

Table 1: Representative GC Analysis of Crude Product Mixture

| Component | Retention Time (min) | Area % |

| Phenol | 4.2 | 55.0 |

| Phenyl sec-amyl ether | 9.8 | < 2.0 |

| 2-(1-Ethylpropyl)phenol | 10.5 | 8.0 |

| 4-(1-Ethylpropyl)phenol | 10.8 | 10.0 |

| 3-(1-Ethylpropyl)phenol | 11.2 | 23.0 |

| Di-(1-ethylpropyl)phenols | >12.0 | < 2.0 |

Note: Values are illustrative and highly dependent on specific reaction conditions.

5.2. Spectroscopic Characterization The identity and purity of the isolated 3-(1-ethylpropyl)phenol should be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons in the meta-substituted pattern (typically 4 protons between δ 6.6-7.2 ppm), a broad singlet for the phenolic -OH (δ ~4.5-5.5 ppm), a multiplet for the benzylic CH (δ ~2.8 ppm), a multiplet for the CH₂ groups (δ ~1.6 ppm), and triplets for the CH₃ groups (δ ~0.7-0.9 ppm).

-

IR (neat): A broad absorption band for the O-H stretch around 3300-3400 cm⁻¹, C-H stretches for sp³ and sp² carbons just below and above 3000 cm⁻¹, respectively, and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.[11]

Conclusion

The synthesis of 3-(1-ethylpropyl)phenol from phenol and olefins is a challenging yet achievable transformation that hinges on overcoming the inherent ortho-, para-directing nature of the hydroxyl group. The key to success lies in employing reaction conditions that favor thermodynamic control, such as high temperatures, and utilizing advanced catalytic systems, particularly shape-selective heterogeneous catalysts like H-ZSM-5 zeolite. This approach not only enhances the selectivity towards the desired meta-isomer but also aligns with the principles of green chemistry by facilitating catalyst reuse and minimizing waste. Careful optimization of reaction parameters and efficient purification techniques are essential for isolating the target compound in high purity.

References

-

Maruzen Petrochemical Co. (1988). Production of 3-alkylphenols and uses thereof. European Patent EP0296582.

-

Baader, S., Podsiadly, P. E., Cole-Hamilton, D. J., & Goossen, L. J. (2014). Production of 3-alkylphenols and uses thereof. Google Patents (WO2016187678A1).

-

Kooyman, E. C. (1951). Alkylation of phenolic compounds with olefins. U.S. Patent 2,567,848.

-

J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved February 8, 2025.

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.

-

Zhong, et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.

-

Mitsubishi Petrochemical Co. (1985). Process for producing tert-amylphenols. U.S. Patent 4,568,778.

-

Benchchem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.

-

Mubofu, E. B., & Mgaya, J. (2018). Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. ResearchGate.

-

White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.

-

Sharif, N., et al. (2009). Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid. ResearchGate.

-

Wang, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis.

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?

-

Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate.

-

Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed.

-

Ethyl Corporation. (1993). Alkylphenol synthesis using heteropoly acid catalysts. Justia Patents.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pnnl.gov [pnnl.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 7. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. patents.justia.com [patents.justia.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Regiocontrolled Alkylation of Phenol: Strategies for Achieving 3-Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective synthesis of 3-alkylphenols represents a significant challenge in industrial and pharmaceutical chemistry. Due to the powerful ortho-, para-directing nature of the hydroxyl group, conventional electrophilic substitution methods, such as the Friedel-Crafts alkylation, overwhelmingly favor substitution at the 2- and 4-positions.[1][2] This guide provides an in-depth exploration of the mechanistic principles governing phenol alkylation and elucidates advanced strategies to overcome this inherent regiochemical preference. We will dissect the interplay between kinetic and thermodynamic control, the crucial role of catalyst selection, and the application of multi-step synthetic pathways to achieve high-yield synthesis of the thermodynamically favored, yet kinetically elusive, 3-substituted phenol derivatives. This document serves as a technical resource, offering both theoretical grounding and field-proven protocols for professionals engaged in fine chemical synthesis and drug discovery.

The Fundamental Challenge: Overcoming the Ortho-, Para-Director

Phenol is an activated aromatic system where the hydroxyl (-OH) group profoundly influences the outcome of electrophilic aromatic substitution. The oxygen's lone pairs donate electron density into the benzene ring through resonance, a phenomenon known as a positive mesomeric effect (+M).[3] This donation preferentially increases the electron density at the ortho (C2, C6) and para (C4) positions.

Consequently, when an electrophile (such as a carbocation in a Friedel-Crafts reaction) approaches the phenol ring, the transition states leading to ortho- and para-substituted intermediates are significantly stabilized and have lower activation energies.[4][5] This kinetic preference makes the formation of 2- and 4-alkylphenols the overwhelmingly favored pathway under standard conditions.[1][6] Directing the substitution to the meta (C3, C5) position requires circumventing this powerful electronic bias.

Caption: Kinetic vs. Thermodynamic pathways in phenol alkylation.

Mechanistic Considerations: C-Alkylation vs. O-Alkylation and the Role of Control

The alkylation of phenol is not limited to ring substitution (C-alkylation). A competing reaction is O-alkylation, where the alkyl group attaches to the phenolic oxygen to form an alkyl phenyl ether.[7] This reaction is often kinetically favorable under neutral or mildly acidic conditions.[8]

-

C-Alkylation: The direct electrophilic attack on the electron-rich aromatic ring. This is the desired pathway for producing alkylphenols.

-

O-Alkylation: The nucleophilic attack of the phenolic oxygen on the electrophile. The resulting ether can, under certain conditions (particularly with acid catalysis), undergo an intramolecular rearrangement (Fries or Claisen-type) to yield C-alkylated products, typically favoring the ortho and para isomers.[9]

The key to unlocking meta-selectivity lies in shifting the reaction conditions from kinetic control to thermodynamic control .

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest—the one with the lowest activation energy.[10] For phenol, these are the ortho and para isomers.

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Sufficient energy is available to overcome not only the initial activation barriers but also the reverse reactions (dealkylation).[11] This allows the system to reach equilibrium, where the product distribution reflects the relative thermodynamic stability of the isomers. Often, the meta isomer is the most thermodynamically stable due to reduced steric interactions, even though it is formed the slowest.[11][12]

Strategic Approaches to Synthesize 3-Alkylphenols

Achieving high yields of 3-alkylphenols necessitates moving beyond standard Friedel-Crafts conditions. The most successful strategies exploit thermodynamic equilibria or employ multi-step synthetic routes.

This industrial approach leverages the principles of thermodynamic control. By reacting phenol with an alkylating agent (e.g., ethylene, ethanol) at high temperatures (typically 400-450 °C) over a shape-selective catalyst like a crystalline aluminosilicate zeolite (e.g., H-ZSM-5), the reaction equilibrium can be shifted to favor the meta isomer.[12][13]

Causality:

-

Thermodynamic Favorability: At high temperatures, the alkylation and dealkylation reactions become reversible, allowing the isomer mixture to equilibrate to the most stable distribution, which is often rich in the meta-product.[12]

-

Shape Selectivity: The defined pore structure of zeolites can sterically hinder the formation or diffusion of the bulkier ortho and para isomers, further enhancing the relative yield of the more slender meta isomer.

A subsequent step often involves the selective dealkylation of the remaining ortho and para isomers over a second specific catalyst, which further enriches the final product in the desired 3-alkylphenol.[12]

Modern organometallic catalysis offers a more elegant, albeit potentially more expensive, solution. Recent developments have shown that a directing group can be temporarily installed on the phenol to guide a ruthenium catalyst to selectively functionalize the meta C-H bond.[14]

Mechanism Overview:

-

A directing group is attached to the phenolic oxygen.

-

A ruthenium catalyst coordinates with the directing group, forming a six-membered cycloruthenated intermediate that positions the metal catalyst specifically over the meta C-H bond.[14]

-

The C-H bond is activated, and reaction with an alkylating agent occurs at the meta position.

-

The directing group is subsequently removed to yield the 3-alkylphenol.[14]

This method provides excellent regiochemical control and functional group tolerance but requires specialized catalysts and multi-step processing.

An alternative to directly alkylating phenol is to begin with a benzene ring that already possesses a substituent at the meta position relative to a precursor of the hydroxyl group.

Example Pathway:

-

Start with a compound like m-ethylbenzenesulfonic acid.

-

Perform an alkali fusion of the sulfonic acid. This process replaces the sulfonic acid group with a hydroxyl group, yielding 3-ethylphenol.

-

This was a conventional production method, though it involves harsh conditions and significant waste.[12]

This approach underscores a core principle of organic synthesis: it is often easier to modify existing functionality than to control regiochemistry on a highly activated ring.

Data Summary: Comparison of Alkylation Methods

The following table summarizes representative data for the alkylation of phenol with ethylene, highlighting the dramatic effect of reaction conditions and catalyst choice on isomer selectivity.

| Method | Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity (o/m/p) (%) | Reference |

| Conventional Friedel-Crafts | Lewis Acid (e.g., AlCl₃) | < 150 | Variable | High o- and p-, low m- | [1] |

| High-Temp Thermodynamic | H-ZSM-5/Al₂O₃ | 400 | 50.2 | 23.3 / 39.8 / 13.1 | [12] |

| Post-Alkylation Dealkylation | Mg-P-ZSM-5/Al₂O₃ | 450 | N/A (Isomer Feed) | 0.1 / 67.7 / 0.9 | [12] |

Experimental Protocol: High-Temperature, Zeolite-Catalyzed Ethylation of Phenol

This protocol is a conceptualized representation based on established industrial processes for achieving meta-enrichment under thermodynamic control.[12]

WARNING: This reaction involves high temperatures, high pressures, and flammable materials. It must be conducted in a specialized high-pressure fixed-bed reactor by trained personnel with appropriate safety measures.

Reagents & Materials:

-

Phenol (99.5%+ purity)

-

Ethylene (Polymer grade)

-

Nitrogen (High purity, for purging and pressurization)

-

H-ZSM-5/Al₂O₃ catalyst (extruded)

-

High-pressure stainless steel fixed-bed reactor system equipped with mass flow controllers, a furnace, back-pressure regulator, and a product collection system.

Caption: Workflow for high-temperature catalytic alkylation.

Step-by-Step Methodology:

-

Catalyst Bed Preparation: Load the fixed-bed reactor with a precisely weighed amount of the H-ZSM-5/Al₂O₃ catalyst.

-

System Purge and Pressurization: Seal the reactor and purge the system thoroughly with high-purity nitrogen to remove all oxygen. Pressurize the system with nitrogen to the target reaction pressure to check for leaks.

-

Heating: Begin heating the reactor to the target temperature of 400 °C.

-

Reagent Introduction: Once the temperature is stable, introduce the molten phenol feed via a high-pressure pump and the ethylene feed via a mass flow controller at the desired molar ratio.

-

Reaction: Maintain a steady state by continuously feeding reactants over the catalyst bed at the specified temperature and pressure. The liquid hourly space velocity (LHSV) is a critical parameter to control residence time.

-

Product Collection: The reactor effluent is passed through a condenser to cool it and a back-pressure regulator to reduce the pressure. The liquid product mixture is collected in a cooled trap.

-

Workup and Analysis: The collected crude product is a mixture of unreacted phenol, ethyl phenyl ether, and the three ethylphenol isomers (ortho, meta, para).

-

Self-Validation: The composition of the product mixture must be quantitatively analyzed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) against calibrated standards. This analysis will determine the phenol conversion percentage and the precise selectivity for the 3-ethylphenol isomer.

Conclusion and Future Outlook

The synthesis of 3-alkylphenols is a classic problem in regioselectivity that showcases the power of applying fundamental chemical principles to solve practical challenges. While high-temperature, zeolite-catalyzed processes represent the current industrial standard by exploiting thermodynamic control, the field is evolving. Advances in organometallic C-H activation and the development of novel, highly selective catalytic systems promise more efficient, milder, and potentially more sustainable routes to these valuable molecules in the future. For drug development professionals, access to these meta-substituted scaffolds is crucial, and understanding the underlying chemistry of their synthesis is paramount for supply chain security and process optimization.

References

-

Sato, T., Sekiguchi, G., Adschiri, T., Smith, R. L., Jr., & Arai, K. (2002). Regioselectivity of phenol alkylation in supercritical water. Green Chemistry, 4(4), 343-346. [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

-

Lu, D., & Liu, Y. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2242-2250. [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]

- Maruzen Petrochemical Co. (1988). Production of 3-alkylphenols and uses thereof.

-

Kakiuchi, F., & Murai, S. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]

-

Li, B., Wang, Y., Li, Y., Wang, B., & Zhang, J. (2022). Three-Component Ruthenium-Catalyzed meta-C-H Alkylation of Phenol Derivatives. Organic Letters, 24(7), 1530-1535. [Link]

-

Chemistry LibreTexts. (2024). 16.5: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

-

Wikipedia. (2023). Thermodynamic reaction control. Wikipedia. [Link]

-

University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. University of Calgary. [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Penn State Pressbooks. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aakash.ac.in [aakash.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. Regioselectivity of phenol alkylation in supercritical water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 13. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 14. Three-Component Ruthenium-Catalyzed meta-C-H Alkylation of Phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Novel Alkylphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Alkylphenols

Alkylphenols, a broad class of organic compounds characterized by a phenol ring substituted with one or more alkyl chains, have long been utilized in various industrial applications.[1] However, emerging research has unveiled their significant potential as biologically active molecules, exhibiting a wide spectrum of effects ranging from antimicrobial and antioxidant to anticancer and endocrine-modulating activities.[2][3] This guide provides an in-depth exploration of the key biological activities of novel alkylphenols, detailing the experimental methodologies to assess these activities and elucidating the underlying molecular mechanisms. By offering a comprehensive understanding of their therapeutic potential, this document aims to empower researchers in the fields of drug discovery and development to harness the unique properties of these versatile compounds.

Section 1: Antimicrobial Activities of Novel Alkylphenols

The rise of antibiotic-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Novel alkylphenols have demonstrated promising activity against a range of microorganisms, including bacteria and fungi.[4] The lipophilic nature of the alkyl chain is believed to facilitate the disruption of microbial cell membranes, leading to cell death.[5]

Causality Behind Experimental Choices for Antimicrobial Activity Assessment

To rigorously evaluate the antimicrobial potential of novel alkylphenols, a multi-faceted approach is essential. The primary objective is to determine the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that kills the microorganism (Minimum Bactericidal Concentration, MBC). Broth microdilution is a cornerstone technique for determining MIC due to its efficiency and requirement for small sample volumes. Following MIC determination, the time-kill kinetic assay provides a dynamic view of the antimicrobial effect over time, offering insights into whether the compound is bacteriostatic or bactericidal.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of novel alkylphenols against bacterial strains.

Materials:

-

Test alkylphenol compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Alkylphenol Dilutions:

-

Prepare a stock solution of the test alkylphenol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the alkylphenol dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the alkylphenol that completely inhibits visible growth of the bacterium.[6] This can be assessed visually or by measuring the optical density at 600 nm.

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Simplified representation of the MAPK signaling pathway and a potential point of inhibition by novel alkylphenols.

Quantitative Data Summary: Anticancer Activity

| Alkylphenol Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [7] |

| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [7] |

| Curcumin | Malignant Melanoma | 10.2 ± 1.9 | [7] |

| Bromophenol 15 | KB (HeLa) | 3.09 (µg/mL) | [8] |

| Bromophenol 15 | Bel7402 | 3.18 (µg/mL) | [8] |

| Bromophenol 15 | A549 | 3.54 (µg/mL) | [8] |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (14) | HeLa | 17.63 (µg/mL) | [8] |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (14) | HCT116 | 10.58 (µg/mL) | [8] |

Section 4: Enzyme Inhibition by Novel Alkylphenols

The ability of novel alkylphenols to inhibit the activity of specific enzymes is another important facet of their biological activity. Enzyme inhibition can have profound effects on cellular metabolism and signaling, and it represents a key strategy in drug design. [9]

The Importance of Enzyme Kinetics in Understanding Inhibition

Enzyme kinetics studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. By analyzing the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor, it is possible to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the inhibitor's potency (e.g., Ki, the inhibition constant). [10][11]This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a novel alkylphenol on a specific enzyme.

Materials:

-

Test alkylphenol compound

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

96-well plates

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare solutions of the enzyme and its substrate in the appropriate buffer.

-

-

Inhibitor Preparation:

-

Prepare a series of dilutions of the test alkylphenol.

-

-

Reaction and Measurement:

-

In a 96-well plate, combine the enzyme, buffer, and the alkylphenol inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the reaction product.

-

-

Data Analysis:

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Plot the data using methods such as the Michaelis-Menten or Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki). [12]

-

Conceptual Diagram of Competitive Enzyme Inhibition

Caption: A tiered approach to assessing the endocrine disrupting potential of novel alkylphenols.

Section 6: Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates the chemical structure of a compound to its biological activity. F[13]or novel alkylphenols, QSAR can be a powerful tool to predict their biological activities, such as toxicity or degradability, based on their molecular descriptors. T[14][15][16]his can aid in the rational design of new alkylphenol derivatives with enhanced desired activities and reduced undesirable side effects.

Conclusion and Future Directions

Novel alkylphenols represent a promising class of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties, along with detailed experimental protocols for their evaluation. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways, opens up new avenues for therapeutic intervention.

Future research should focus on the synthesis and screening of novel alkylphenol libraries to identify lead compounds with enhanced potency and selectivity. Further investigation into their in vivo efficacy and safety profiles is also crucial for their translation into clinical applications. The continued application of QSAR and other computational tools will undoubtedly accelerate the discovery and development of the next generation of alkylphenol-based therapeutics.

References

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC - NIH. Retrieved from [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). PMC. Retrieved from [Link]

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]

-

QSAR modelling of water quality indices of alkylphenol pollutants. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment. (2013). PubMed. Retrieved from [Link]

-

Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption. (2021). IntechOpen. Retrieved from [Link]

-

The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. (2017). PubMed. Retrieved from [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI. Retrieved from [Link]

-

Anti-Cancer Effects of Dietary Polyphenols via ROS-Mediated Pathway with Their Modulation of MicroRNAs. (n.d.). MDPI. Retrieved from [Link]

-

QSAR modelling of water quality indices of alkylphenol pollutants. (2007). PubMed. Retrieved from [Link]

-

Endocrine Disruptors (Phthalates and Alkylphenols) in Harbor Surface Sediments Reflect Anthropogenic Pollution. (2023). Taylor & Francis. Retrieved from [Link]

-

In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. (2016). PMC - NIH. Retrieved from [Link]

-

Environmental Alkylphenols Modulate Cytokine Expression in Plasmacytoid Dendritic Cells. (2013). PMC - NIH. Retrieved from [Link]

-

Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. Retrieved from [Link]

-

A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. (2022). PubMed. Retrieved from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC - NIH. Retrieved from [Link]

-

Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved from [Link]

-

Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. (n.d.). PubMed Central. Retrieved from [Link]

-

Benchmarking deep learning models for predicting anticancer drug potency (IC50) with insights for medicinal chemists. (2026). ResearchGate. Retrieved from [Link]

-

NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells. (2021). PMC. Retrieved from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. (2016). ResearchGate. Retrieved from [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (n.d.). Journal of Clinical Practice and Research. Retrieved from [Link]

-

Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]

-

Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and Halicin. (2022). MDPI. Retrieved from [Link]

-

QSAR modelling of water quality indices of alkylphenol pollutants. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Environmental alkylphenols modulate cytokine expression in plasmacytoid dendritic cells. (n.d.). PLOS ONE. Retrieved from [Link]

-

Activity and Selectivity of Novel Chemical Metallic Complexes with Potential Anticancer Effects on Melanoma Cells. (n.d.). MDPI. Retrieved from [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC - NIH. Retrieved from [Link]

-

Derivation of Enzyme Kinetics for Competitive Inhibition. (2016). YouTube. Retrieved from [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2023). CABI Digital Library. Retrieved from [Link]

-

Alkylphenol Endocrine Disruptors and Allergies. (2014). YouTube. Retrieved from [Link]

-

Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus. (2025). Research Square. Retrieved from [Link]

-

Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Derivations of ENZYME KINETICS (Part 1 - simplified and detailed) | PDF. (n.d.). Slideshare. Retrieved from [Link]

-

Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. (n.d.). Sci-Hub. Retrieved from [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. (2023). MDPI. Retrieved from [Link]

-

Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter 6. Enzyme Kinetics. (n.d.). ResearchGate. Retrieved from [Link]

-

Antioxidant capacity evaluated by DPPH • and ABTS •+ assays in mango... (n.d.). ResearchGate. Retrieved from [Link]

-

QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. (n.d.). ResearchGate. Retrieved from [Link]

-

Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (n.d.). PubMed. Retrieved from [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]